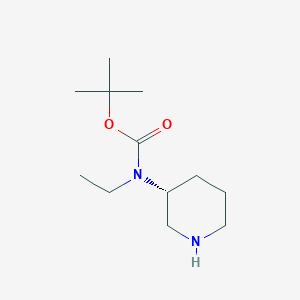

Ethyl-(R)-piperidin-3-yl-carbamic acid tert-butyl ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

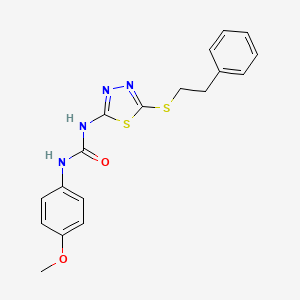

“Ethyl-®-piperidin-3-yl-carbamic acid tert-butyl ester” is a complex organic compound. It is a type of ester, which is a class of organic compounds that are derived from carboxylic acids . The tert-butyl group in this compound is known for its unique reactivity pattern and is often used in chemical transformations . The tert-butyl ester group is widely used as a protecting group for carboxylic acids due to its excellent stability against various nucleophiles and reducing agents .

Synthesis Analysis

The synthesis of tert-butyl esters like “Ethyl-®-piperidin-3-yl-carbamic acid tert-butyl ester” can be achieved through several methods. One method involves the transesterification of β-keto esters . Another method involves the reaction of carboxylic acids with tert-butanol or with isobutene gas in the presence of concentrated sulfuric acid . A more recent method involves the use of flow microreactor systems for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds .Molecular Structure Analysis

The molecular structure of “Ethyl-®-piperidin-3-yl-carbamic acid tert-butyl ester” can be analyzed based on its constituent groups. The tert-butyl group is attached directly to the oxygen atom . The part of the molecule derived from the carboxylic acid has three carbon atoms . The molecule is in a non-planar conformation except for the carbazole moiety .Chemical Reactions Analysis

The chemical reactions involving “Ethyl-®-piperidin-3-yl-carbamic acid tert-butyl ester” can be diverse. The reaction of tert-butyl esters with SOCl2 at room temperature provides acid chlorides in very good yields . The transesterification of β-keto esters is a useful transformation in organic synthesis . The reaction of an ester with a Grignard reagent is also a common reaction .Physical and Chemical Properties Analysis

The physical and chemical properties of “Ethyl-®-piperidin-3-yl-carbamic acid tert-butyl ester” can be inferred from similar compounds. Tert-butyl esters are known for their stability in various conditions . They are colorless liquids with a fruity odor .科学的研究の応用

Chemical Synthesis and Industrial Applications

Research on similar compounds emphasizes their roles in synthetic chemistry and potential industrial applications. For instance, studies on ethyl carbamate (urethane) and related esters highlight their occurrence in fermented foods and beverages due to their genotoxic and carcinogenic properties for several species. This understanding has led to exploring methods to mitigate ethyl carbamate levels in food, underscoring its significance in food safety research (Weber & Sharypov, 2009). Similarly, investigations into the biodegradation of ethyl tert-butyl ether (ETBE) in soil and groundwater provide insights into environmental remediation strategies. These studies identify microorganisms capable of degrading ETBE, which is related to the broader class of tert-butyl ethers, highlighting the environmental impact and management of such compounds (Thornton et al., 2020).

Medicinal Chemistry and Drug Development

While direct research on "Ethyl-(R)-piperidin-3-yl-carbamic acid tert-butyl ester" in a medical context is not highlighted, related compounds have been studied for their medicinal properties. For example, research on the synthetic routes of vandetanib, a therapeutic agent, involves similar chemical structures and processes. Such work demonstrates the importance of understanding complex chemical synthesis for drug development, suggesting potential applications in creating pharmacologically active compounds (Mi, 2015).

Environmental and Health Safety

The environmental fate and health safety of chemically related substances, such as methyl tert-butyl ether (MTBE) and its analogs, have been extensively reviewed. These studies explore the degradation pathways, environmental persistence, and potential health impacts of these substances, offering a framework for assessing the risks associated with chemicals in this class (Schmidt et al., 2004). Understanding the behavior of similar compounds in environmental and biological systems can inform safety regulations and remediation efforts.

作用機序

The mechanism of action for the reactions involving “Ethyl-®-piperidin-3-yl-carbamic acid tert-butyl ester” can be complex. Reactions which are selective for β-keto esters most likely proceed via an enol intermediate . The released t-butyl carbocation is subsequently deprotonated by the anionic TFA, resulting in the formation of 2-methyl-propene .

Safety and Hazards

Safety and hazards associated with “Ethyl-®-piperidin-3-yl-carbamic acid tert-butyl ester” can be inferred from similar compounds. Tert-butyl esters are highly flammable liquids and vapors . They may cause respiratory irritation, drowsiness, or dizziness . They should be kept away from heat, sparks, open flames, and hot surfaces .

将来の方向性

The future directions for the research and application of “Ethyl-®-piperidin-3-yl-carbamic acid tert-butyl ester” could involve expanding the applicability of amino acid ionic liquids (AAILs) for organic synthesis . There is also potential for the development of new methods for the synthesis of tert-butyl esters .

特性

IUPAC Name |

tert-butyl N-ethyl-N-[(3R)-piperidin-3-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-5-14(10-7-6-8-13-9-10)11(15)16-12(2,3)4/h10,13H,5-9H2,1-4H3/t10-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVISSTNTBKVSPW-SNVBAGLBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCCNC1)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN([C@@H]1CCCNC1)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(Morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2808153.png)

![1-[(4-bromobenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole](/img/structure/B2808159.png)

![2-[3-(Trifluoromethyl)phenyl]butanoic acid](/img/structure/B2808160.png)